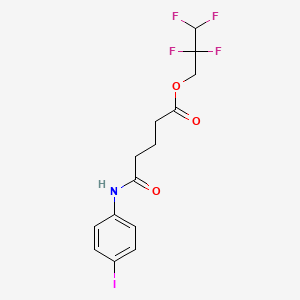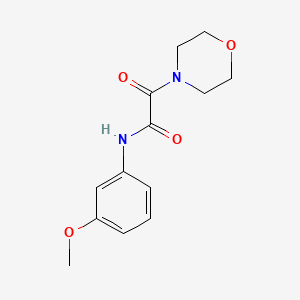
N-(3-Methoxy-phenyl)-2-morpholin-4-yl-2-oxo-acetamide
Overview
Description
N-(3-Methoxy-phenyl)-2-morpholin-4-yl-2-oxo-acetamide: is an organic compound that features a methoxyphenyl group, a morpholine ring, and an oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-phenyl)-2-morpholin-4-yl-2-oxo-acetamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenylamine, is reacted with an appropriate acylating agent to form the 3-methoxyphenyl intermediate.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Formation of the Oxoacetamide Moiety: Finally, the compound is subjected to conditions that facilitate the formation of the oxoacetamide moiety, completing the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to an amide or amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amides or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with specific receptors.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-phenyl)-2-morpholin-4-yl-2-oxo-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)-2-morpholin-4-ylacetamide: Similar structure but lacks the oxo group.
N-(3-Methoxyphenyl)-2-piperidin-4-yl-2-oxo-acetamide: Similar structure but contains a piperidine ring instead of a morpholine ring.
N-(3-Methoxyphenyl)-2-morpholin-4-yl-2-oxo-propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.
Uniqueness: N-(3-Methoxy-phenyl)-2-morpholin-4-yl-2-oxo-acetamide is unique due to the presence of both the morpholine ring and the oxoacetamide moiety. This combination of functional groups imparts specific chemical and biological properties that are not found in the similar compounds listed above. The presence of the oxo group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-morpholin-4-yl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-11-4-2-3-10(9-11)14-12(16)13(17)15-5-7-19-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYAURUDWRMULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984572 | |
| Record name | N-(3-Methoxyphenyl)-2-(morpholin-4-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6608-47-5 | |
| Record name | N-(3-Methoxyphenyl)-2-(morpholin-4-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4695496.png)
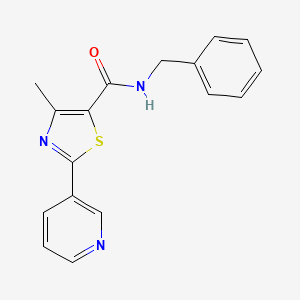
![5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4695504.png)
![4-{[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]carbonothioyl}morpholine](/img/structure/B4695518.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(6-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4695530.png)
![1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4695534.png)
![1-[1-(2-Methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4695546.png)
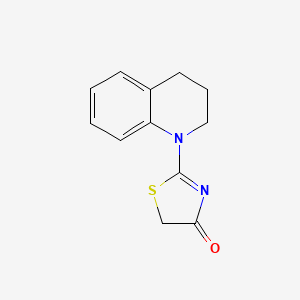
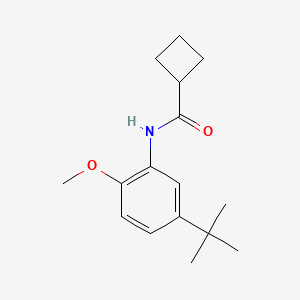
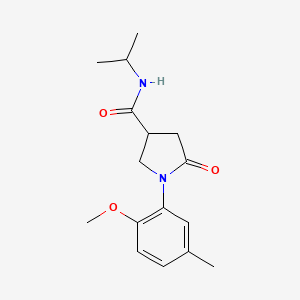
![8-[2-(4-bromophenoxy)ethoxy]-5-chloroquinoline](/img/structure/B4695567.png)
